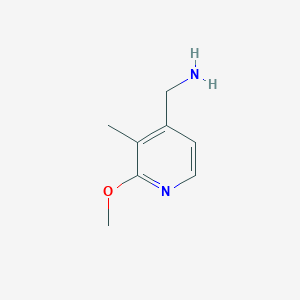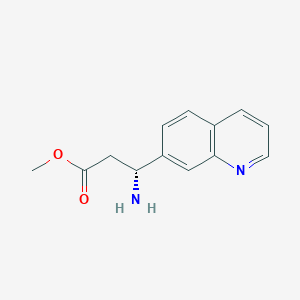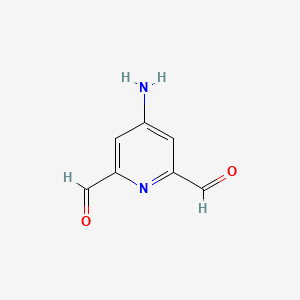
4-Aminopyridine-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group at the 4-position and two aldehyde groups at the 2- and 6-positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,6-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of pyridine to form 2,6-dinitropyridine, followed by reduction to obtain 2,6-diaminopyridine. The amino groups are then selectively oxidized to form the corresponding aldehyde groups, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by selective oxidation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and interhalogens (e.g., iodine monochloride) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Aminopyridine-2,6-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,6-dimethanol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
4-Aminopyridine-2,6-dicarbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Aminopyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of voltage-gated potassium channels, which leads to the elongation of action potentials and enhanced release of neurotransmitters. This results in improved neuronal signaling and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
4-Aminopyridine-2,6-dicarbaldehyde can be compared with other similar compounds, such as:
2-Aminopyridine: Lacks the aldehyde groups and has different reactivity and applications.
3-Aminopyridine: Similar to 2-Aminopyridine but with the amino group at the 3-position.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research
The uniqueness of this compound lies in its dual functionality, with both amino and aldehyde groups, allowing for a broader range of chemical reactions and applications.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-aminopyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H,(H2,8,9) |
InChI Key |
HJCXHERTYFRKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



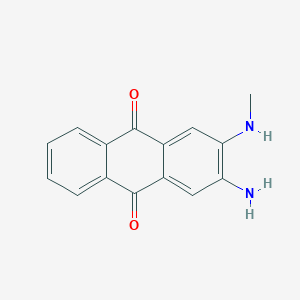
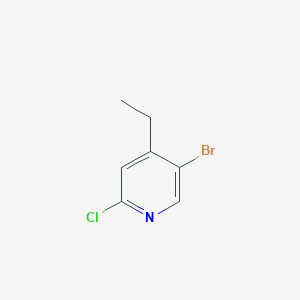

![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)



